molecular formula C12H11F4NO B2855726 1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine CAS No. 2327240-70-8

1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine

Cat. No.: B2855726
CAS No.: 2327240-70-8
M. Wt: 261.22
InChI Key: RGTOAVWGCUKEPA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, which includes multiple fluorine atoms, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine typically involves the reaction of 2,4-difluorobenzoyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to ensure consistent quality and scalability. The use of advanced techniques, such as automated synthesis and purification systems, can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorobenzoyl)piperazine: Similar in structure but lacks the additional fluorine atoms on the piperidine ring.

    1-(2,4-Difluorobenzyl)piperidine: Contains a benzyl group instead of a benzoyl group.

    4-(2,4-Difluorobenzoyl)piperidine: Similar structure but with different substitution patterns

Uniqueness

1-(2,4-Difluorobenzoyl)-4,4-difluoropiperidine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

(2,4-difluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO/c13-8-1-2-9(10(14)7-8)11(18)17-5-3-12(15,16)4-6-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTOAVWGCUKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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